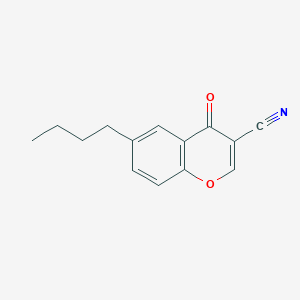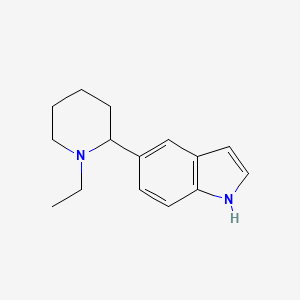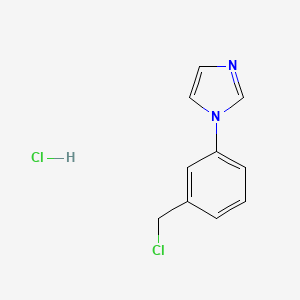
1-Ethyl-2-(piperidin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(piperidin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with an ethyl group at the nitrogen atom and a piperidin-4-yl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution at the Nitrogen Atom: The ethyl group can be introduced at the nitrogen atom of the indole through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through a nucleophilic substitution reaction. For example, 2-bromo-1-ethylindole can react with piperidine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Ethyl-2-(piperidin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(piperidin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole core can mimic the structure of natural neurotransmitters, allowing it to bind to receptors in the central nervous system. The piperidin-4-yl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(piperidin-4-yl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-(pyrrolidin-4-yl)-1H-indole: Similar structure but with a pyrrolidin-4-yl group instead of a piperidin-4-yl group.
Uniqueness
1-Ethyl-2-(piperidin-4-yl)-1H-indole is unique due to the combination of the ethyl group and the piperidin-4-yl group, which can confer specific chemical and biological properties. This combination can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-ethyl-2-piperidin-4-ylindole |
InChI |
InChI=1S/C15H20N2/c1-2-17-14-6-4-3-5-13(14)11-15(17)12-7-9-16-10-8-12/h3-6,11-12,16H,2,7-10H2,1H3 |
InChI Key |
MNJXAIPRIROTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)

![Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone](/img/structure/B11877117.png)
![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)








![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)
